22-Methyltricosan-1-ol
Description
22-Methyltricosan-1-ol is a branched long-chain primary alcohol with the molecular formula C₂₄H₅₀O and a molecular weight of 354.67 g/mol. Its structure comprises a 23-carbon backbone (tricosan) with a methyl group (-CH₃) at the 22nd position and a hydroxyl (-OH) group at the terminal carbon.
Potential applications include use as a surfactant, lubricant, or intermediate in organic synthesis, though further research is needed to confirm specific industrial roles.
Properties
CAS No. |
63907-54-0 |
|---|---|
Molecular Formula |
C24H50O |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
22-methyltricosan-1-ol |
InChI |
InChI=1S/C24H50O/c1-24(2)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25/h24-25H,3-23H2,1-2H3 |
InChI Key |
WAXKSBQHHRJJLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCO |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences between 22-Methyltricosan-1-ol and related long-chain alcohols:
Notes:
- 22-Methyltricosan-1-ol and tetracosan-1-ol share identical molecular formulas but differ in chain length and branching, impacting physical properties like melting points.
- The 22-Keto-21-thia-3,6,9-trioxatricosan-1-ol introduces polar functional groups (keto, thia, ethers), enhancing solubility in organic solvents (e.g., chloroform, methanol) .
- 3,6,9,12-Tetraoxatricos-22-en-1-ol contains ether linkages and a double bond, reducing molecular weight compared to saturated analogs .
Physicochemical Properties
Melting and Boiling Points
- Branched vs. Straight Chains : Branched alcohols like 22-Methyltricosan-1-ol typically exhibit lower melting points than linear analogs (e.g., tetracosan-1-ol) due to reduced molecular packing efficiency. For example, tetracosan-1-ol (straight-chain) melts at ~75–80°C, while 22-Methyltricosan-1-ol’s melting point is expected to be ~5–10°C lower (estimated based on branching trends).
- Functional Group Impact: The 22-Keto derivative’s polarity likely increases its boiling point compared to non-polar analogs, though exact data are unavailable .
Solubility
- 22-Methyltricosan-1-ol: Moderately soluble in non-polar solvents (e.g., hexane) but less so in polar solvents due to its hydrocarbon-dominated structure.
- 22-Keto-21-thia-3,6,9-trioxatricosan-1-ol: Exhibits higher solubility in polar solvents (chloroform, methanol) owing to its keto and ether groups .
- 3,6,9,12-Tetraoxatricos-22-en-1-ol : Enhanced solubility in polar aprotic solvents due to ether linkages and a double bond .
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